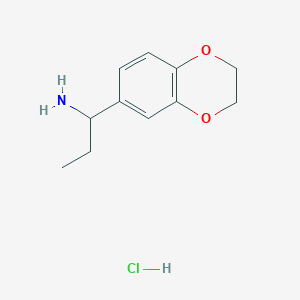

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride

Vue d'ensemble

Description

“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H15NO2.ClH . It is also known as "2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride" . The compound has a molecular weight of 215.68 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO2.ClH/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9;/h1-2,7,11H,3-6H2;1H . The compound’s structure is also available as a 2D Mol file .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antibacterial and Enzyme Inhibition Properties

Research has shown that derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride possess potent antibacterial properties and moderate enzyme inhibitory activity. Specifically, these derivatives have demonstrated effectiveness against various bacterial strains and exhibited inhibitory action against enzymes such as lipoxygenase (Abbasi et al., 2017). Additionally, these compounds have shown promising results in bacterial biofilm inhibition, which is crucial in addressing bacterial resistance (Abbasi et al., 2020).

Anticonvulsant Activity

Derivatives of this compound have also been investigated for their anticonvulsant activity. Compounds synthesized from this chemical were found to exhibit significant anticonvulsant properties, making them potential candidates for treating convulsive disorders (Arustamyan et al., 2019).

Antifungal Agents

Further research indicates that certain synthesized derivatives act as promising antifungal agents. These compounds were shown to have a significant impact on fungal growth, presenting another potential therapeutic application (Abbasi et al., 2020).

Anti-Diabetic Properties

Some derivatives of this compound have been explored for their potential as anti-diabetic agents. These studies have shown weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their use in managing diabetes (Abbasi et al., 2023).

Potential in Alzheimer's Disease and Type-2 Diabetes Treatment

Recent studies have also identified potential therapeutic applications of these derivatives in the treatment of Alzheimer's disease and Type-2 Diabetes. Compounds have been synthesized that exhibit inhibitory potential against enzymes relevant to these diseases (Abbasi et al., 2019).

Neurochemical Profiles

Additionally, research on the neurochemical profiles of certain novel psychoactive substances, including derivatives of this compound, has provided insights into their potential psychoactive effects and interactions with human receptors (Iversen et al., 2013).

Safety and Hazards

The compound is classified under the GHS05 hazard pictogram, indicating that it can cause skin corrosion or serious eye damage . The precautionary statements associated with this compound include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mécanisme D'action

Target of Action

Similar compounds have shown inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may impact the cholinergic signaling pathway and the arachidonic acid metabolism pathway .

Result of Action

coli, suggesting potential antimicrobial effects . Additionally, the inhibition of cholinesterases and lipoxygenase enzymes could potentially impact nerve signal transmission and inflammatory responses .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10;/h3-4,7,9H,2,5-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNOQRUYGFPSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OCCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)